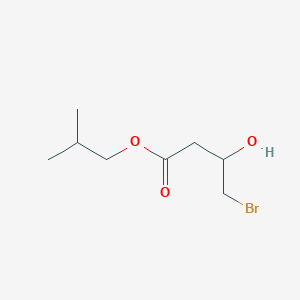
2-Methylpropyl 4-bromo-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 4-bromo-3-hydroxybutanoate is an organic compound that features a bromine atom, a hydroxyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-bromo-3-hydroxybutanoate can be achieved through several methods. One common approach involves the reduction of methyl 4-bromo-3-oxobutyrate using specific enzymes. For instance, the reduction can be catalyzed by Penicillium citrinum β-keto ester reductase and Leifsonia sp. alcohol dehydrogenase, which convert methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered Escherichia coli transformants. These processes are designed to enhance the thermostability and enantioselectivity of the enzymes involved, making the production more efficient and suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the bromine atom.
Major Products
Oxidation: The major product is 2-Methylpropyl 4-bromo-3-oxobutanoate.
Reduction: The major product is 2-Methylpropyl 4-bromo-3-hydroxybutanol.
Substitution: The major products depend on the nucleophile used, such as 2-Methylpropyl 4-azido-3-hydroxybutanoate or 2-Methylpropyl 4-cyano-3-hydroxybutanoate.
Scientific Research Applications
2-Methylpropyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly statins.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For example, in the reduction process, the compound acts as a substrate for β-keto ester reductase and alcohol dehydrogenase, which catalyze the conversion to its hydroxy form
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-hydroxybutanoate: Similar in structure but contains a chlorine atom instead of bromine.
4-Fluoro-3-hydroxybutanoate: Contains a fluorine atom instead of bromine.
4-Iodo-3-hydroxybutanoate: Contains an iodine atom instead of bromine.
Uniqueness
2-Methylpropyl 4-bromo-3-hydroxybutanoate is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing effects influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Properties
CAS No. |
828276-61-5 |
|---|---|
Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-methylpropyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-6(2)5-12-8(11)3-7(10)4-9/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
YESMJJJASVCVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















